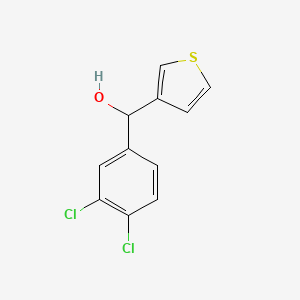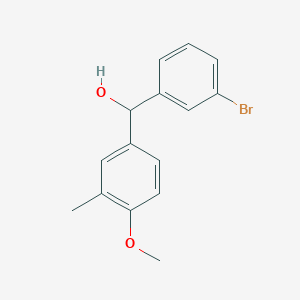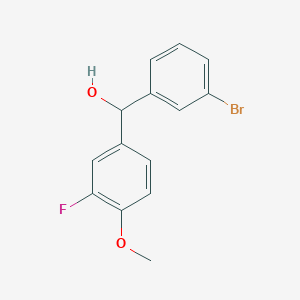
(2-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol is an organic compound that features a bromine atom on the phenyl ring and a fluorine atom along with a methoxy group on another phenyl ring, connected through a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol typically involves the following steps:
Grignard Reaction: A Grignard reagent is prepared by reacting 2-bromophenylmagnesium bromide with 3-fluoro-4-methoxybenzaldehyde.
Reduction: The resulting intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Catalysis: Using catalysts to improve yield and reaction rates.
Continuous Flow Reactors: Employing continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form various alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted phenyl derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Cross-Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science:
Mecanismo De Acción
The mechanism by which (2-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol exerts its effects depends on its application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes.
Receptor Binding: It can interact with specific receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
(2-Bromophenyl)(4-methoxyphenyl)methanol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(3-Fluoro-4-methoxyphenyl)(phenyl)methanol: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness:
- The presence of both bromine and fluorine atoms along with a methoxy group makes (2-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol unique in terms of its reactivity and potential applications in various fields.
Propiedades
IUPAC Name |
(2-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO2/c1-18-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15/h2-8,14,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKACYJHKWZIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC=CC=C2Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














